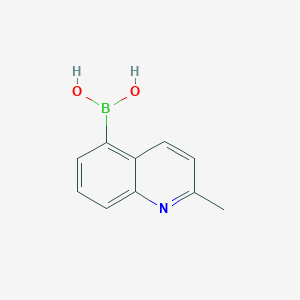
(2-甲基喹啉-5-基)硼酸
描述
(2-Methylquinolin-5-YL)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
科学研究应用
(2-Methylquinolin-5-YL)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (2-Methylquinolin-5-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon–carbon bond formation. It plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating carbon–carbon bonds . The downstream effects of this pathway include the formation of complex organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic esters, such as (2-methylquinolin-5-yl)boronic acid, are generally stable and readily prepared
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used, such as the synthesis of a particular organic compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylquinolin-5-YL)boronic acid. For instance, the compound’s stability can be affected by air and moisture . Additionally, the efficacy of the Suzuki–Miyaura coupling reaction can be influenced by the presence of other chemicals in the reaction environment .
生化分析
Biochemical Properties
(2-Methylquinolin-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a biochemical tool in various applications, including sensing and enzyme inhibition .
Cellular Effects
The effects of (2-Methylquinolin-5-YL)boronic acid on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to the inhibition or activation of metabolic pathways, thereby affecting cellular homeostasis . Additionally, (2-Methylquinolin-5-YL)boronic acid has been shown to impact the electrophoresis of glycated molecules, highlighting its role in cellular processes .
Molecular Mechanism
At the molecular level, (2-Methylquinolin-5-YL)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which is a key mechanism in its function as an enzyme inhibitor or activator . This interaction can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methylquinolin-5-YL)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Methylquinolin-5-YL)boronic acid is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of (2-Methylquinolin-5-YL)boronic acid vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, (2-Methylquinolin-5-YL)boronic acid may exhibit toxic or adverse effects, including disruption of cellular function and metabolic imbalances . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
(2-Methylquinolin-5-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The interaction with specific enzymes, such as those involved in the Suzuki–Miyaura coupling, highlights its role in metabolic processes .
Transport and Distribution
Within cells and tissues, (2-Methylquinolin-5-YL)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The distribution of (2-Methylquinolin-5-YL)boronic acid within tissues can also affect its overall efficacy and function .
Subcellular Localization
The subcellular localization of (2-Methylquinolin-5-YL)boronic acid is a critical factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-5-YL)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the direct borylation using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of (2-Methylquinolin-5-YL)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (2-Methylquinolin-5-YL)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The products vary based on the substituents introduced.
相似化合物的比较
- (4-Methylquinolin-3-YL)boronic acid
- (8-Methoxy-2-methylquinolin-5-YL)boronic acid
- (2-Methylquinolin-5-YL)boronic acid hydrate
Comparison: (2-Methylquinolin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of stability and ease of handling .
属性
IUPAC Name |
(2-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXNRMOAXIQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591796 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628692-16-0 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


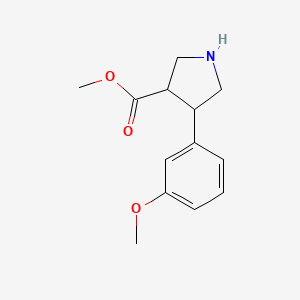
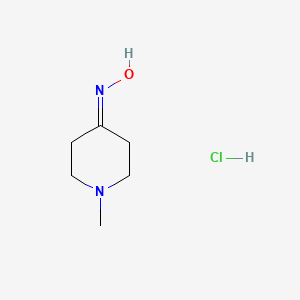
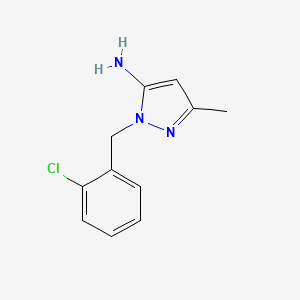
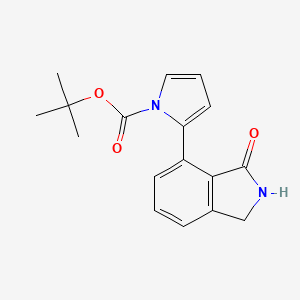

![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)
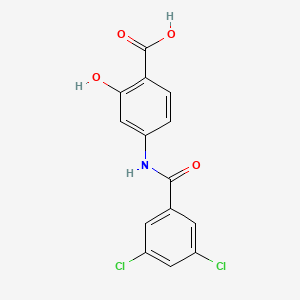
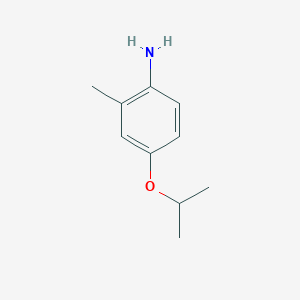
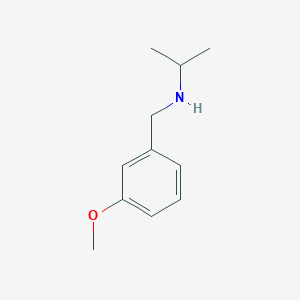
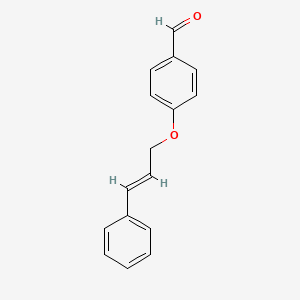
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
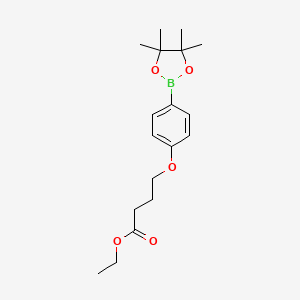
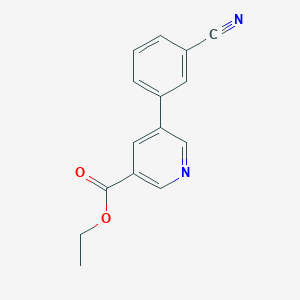
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)
